邻苯三酚

描述

Synthesis Analysis

Phloroglucinol derivatives, including phlorotannins and acylphloroglucinols, are synthesized through various biochemical pathways in nature. In brown seaweed, phlorotannins are synthesized from phloroglucinol units, showcasing complex polymeric chains connected via C-C and/or C-O-C linkages. The synthesis of these compounds in nature underscores their ecological roles and potential applications in human health and industry (Shrestha, Zhang, & Smid, 2021).

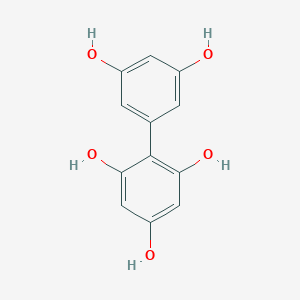

Molecular Structure Analysis

The molecular structure of phloroglucinol and its derivatives plays a crucial role in their biological activities. Computational studies have been pivotal in understanding the conformational preferences and molecular properties of these compounds. Insights into factors stabilizing their conformers, notably intramolecular hydrogen bonding, have been critical in determining their functional applications and potential as lead compounds in drug development (Mammino, 2019).

Chemical Reactions and Properties

Phloroglucinol and its derivatives exhibit a range of chemical reactions, primarily due to their phenolic nature, which contributes to their antioxidant properties. These compounds can undergo various chemical modifications, leading to a wide array of derivatives with enhanced biological activities. For instance, the modification of phloroglucinol with methylviologen has led to derivatives with pronounced antioxidant activity, indicating their potential as antioxidant additives in various applications (Alexanyan et al., 2019).

科学研究应用

Antimicrobial Agents

- Scientific Field : Pharmaceutical Sciences

- Application Summary : Phloroglucide analogs have been synthesized and used as antimicrobial agents . These compounds have shown a wide range of activities such as anti-inflammatory, anticancer, anti-microbial, anti-allergic, enzyme inhibitory, neuro-regenerative, and antioxidant .

- Methods of Application : The synthesis of phloroglucide analogs involves a reaction between different 4-substituted phenols and 2,6-bis(hydroxymethyl) phenols . The reactions proceed in the presence of catalytic amounts of silica gel supported boric tri-sulfuric anhydride (SiO2-BTSA) in excellent yields . Another method involves microwave-assisted alkylation reaction between 4-substituted-2,6-bis(chloromethyl)phenols and various phenol derivatives, in the presence of zinc oxide (ZnO) in 1-butyl-3-methylimidazolium hexaflourophosphate ([Bmim]PF6) .

- Results or Outcomes : Some of the synthesized compounds showed good in vitro biological properties . Compounds 3i, 3k, and 3m have the best antibacterial and antifungal activity against most of the examined species .

Pain Treatment in Obstetrics

- Scientific Field : Obstetrics

- Application Summary : Phloroglucide is used as an antispasmodic to alleviate pain in obstetrical conditions such as dysmenorrhoea, threatened abortion, or labor pains .

- Methods of Application : The specific methods of application or experimental procedures for this use of Phloroglucide are not detailed in the source .

- Results or Outcomes : The specific results or outcomes of this use of Phloroglucide are not detailed in the source .

Treatment of Colic and Spastic Pain

- Scientific Field : Gastroenterology

- Application Summary : Phloroglucinol is used as a spasmolytic agent to treat colic, as well as spastic pain of the digestive and biliary tracts .

- Methods of Application : The specific methods of application or experimental procedures for this use of Phloroglucinol are not detailed in the source .

- Results or Outcomes : The specific results or outcomes of this use of Phloroglucinol are not detailed in the source .

安全和危害

Phloroglucinol may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

未来方向

属性

IUPAC Name |

2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17/h1-5,13-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICYRZIVKKYRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197682 | |

| Record name | (1,1'-Biphenyl)-2,3',4,5',6-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phloroglucide | |

CAS RN |

491-45-2 | |

| Record name | Phloroglucide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 491-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-2,3',4,5',6-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHLOROGLUCIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4GNW4D2BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

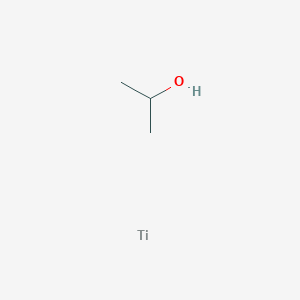

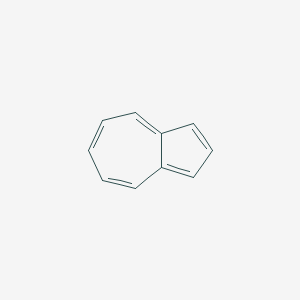

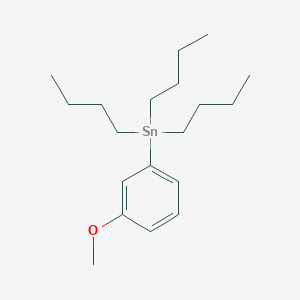

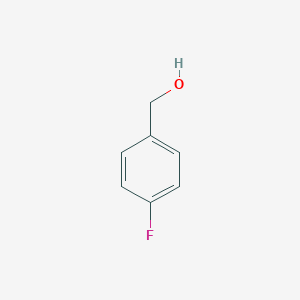

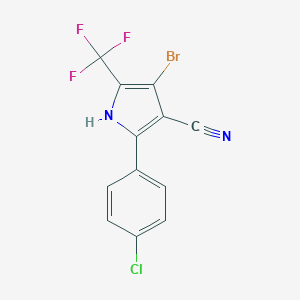

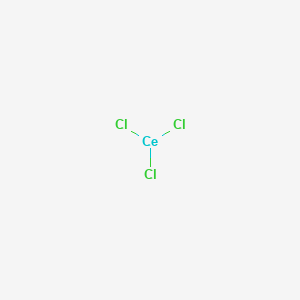

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)

![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)

![2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide](/img/structure/B44076.png)